![molecular formula C19H17FN2OS B2483653 4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-20-6](/img/structure/B2483653.png)
4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
“4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazoles have been synthesized by researchers with variable substituents as target structures, and their biological activities have been evaluated . The synthetic significance of thiazole derivatives has increased due to their recent medicinal applications .Molecular Structure Analysis
The molecular structure of thiazoles is characterized by sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazoles are known to exhibit various chemical reactions due to their aromaticity . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as our compound, have been found to exhibit antioxidant activity . They can neutralize free radicals, which are harmful to cells and contribute to aging and disease.
Analgesic Activity
These compounds have been shown to possess analgesic properties . This means they can be used to relieve pain without causing a loss of consciousness.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory effects . They can be used to reduce inflammation in the body, which is a response to injury or disease.
Antimicrobial and Antifungal Activity
These compounds have been found to have antimicrobial and antifungal properties . This means they can be used to kill or inhibit the growth of microorganisms and fungi.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral activity . They can be used to inhibit the replication of viruses within host cells.
Diuretic Activity
These compounds have been found to have diuretic effects . This means they can increase the amount of urine produced by the body, helping to remove excess water and salt.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . They can be used to prevent or reduce the severity of epileptic fits or other convulsions.
Neuroprotective Activity
These compounds have been found to have neuroprotective effects . This means they can protect neurons from damage or degeneration.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . They can be used to inhibit the growth of tumors or kill cancer cells.
Future Directions
Given the wide range of biological activities exhibited by thiazoles, there is potential for further exploration and development of derivatives like “4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide”. Future research could focus on synthesizing compounds with variable substituents and evaluating their biological activities .
properties
IUPAC Name |
4-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-3-2-4-15(11-13)19-22-17(12-24-19)9-10-21-18(23)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNQQIHHGXNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide |
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